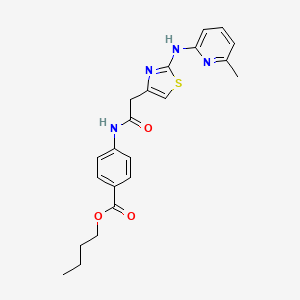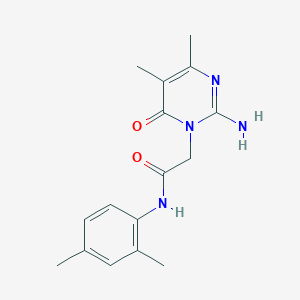
Butyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a thiazole ring and a pyridine ring. Thiazoles are a type of organic compound that includes a five-membered C3NS ring . Pyridines are basic heterocyclic aromatic organic compounds that consist of a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyridines have a benzene-like structure, but one CH group in the ring is replaced by a nitrogen atom .
Chemical Reactions Analysis
The reactivity of thiazole and pyridine derivatives can vary greatly depending on the substituents attached to the rings .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The properties of the compound you mentioned would likely depend on the specific substituents attached to the thiazole and pyridine rings.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis and evaluation of novel compounds for their antitumor activities. A study reported the design, synthesis, and evaluation of a series of novel compounds with potent antiproliferative activity against human cervical cancer and lung cancer cell lines, highlighting the potential of these compounds in cancer therapy (Wu et al., 2017).
Corrosion Inhibition
Another area of application involves the development of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds were characterized and their corrosion prevention efficiencies were investigated, demonstrating significant inhibition efficiencies (Yıldırım & Cetin, 2008).
Organic Ionic Liquids (OILs)
Research on thiazolium-ion based organic ionic liquids (OILs) has also been conducted. These novel OILs, synthesized through alkylation followed by anion exchange, have been found to promote the benzoin condensation of benzaldehyde, indicating their utility in organic synthesis and potentially in green chemistry applications (Davis & Forrester, 1999).
Anticancer Activity
The synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety have been explored. This study identified compounds with significant anticancer activity on various cancer cell lines, providing a foundation for the development of new antitumor agents (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of biochemical pathways, leading to downstream effects such as analgesic and anti-inflammatory activities .
Result of Action
Thiazole derivatives have been shown to have a variety of effects, including analgesic and anti-inflammatory activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which are part of the compound’s structure, have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
butyl 4-[[2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-4-12-29-21(28)16-8-10-17(11-9-16)24-20(27)13-18-14-30-22(25-18)26-19-7-5-6-15(2)23-19/h5-11,14H,3-4,12-13H2,1-2H3,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLPEKWDNAILHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid](/img/structure/B2524177.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524178.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2524183.png)


![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2524189.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2524192.png)



![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)


